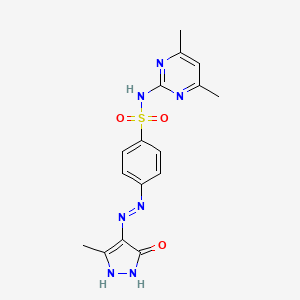

(Z)-N-(4,6-dimethylpyrimidin-2-yl)-4-(2-(3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O3S/c1-9-8-10(2)18-16(17-9)23-27(25,26)13-6-4-12(5-7-13)20-21-14-11(3)19-22-15(14)24/h4-8H,1-3H3,(H,17,18,23)(H2,19,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMLJIMJXRXBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NNC3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-N-(4,6-dimethylpyrimidin-2-yl)-4-(2-(3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to detail its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The compound features a complex structure incorporating a pyrimidine ring, a pyrazole moiety, and a sulfonamide group. Its molecular formula is C15H18N6O2S, with significant implications for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the pyrazole and pyrimidine moieties exhibit considerable antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 14 | 64 |

These findings suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Results indicated:

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 61 | 76 |

| 20 | 75 | 85 |

At higher concentrations, the compound exhibited significant inhibition comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The compound was also tested for anticancer properties against various cancer cell lines. Notably, it demonstrated cytotoxic effects on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells:

| Cell Line | IC50 (µM) |

|---|---|

| A-431 | <10 |

| Jurkat | <15 |

Molecular docking studies revealed that the compound interacts with key proteins involved in cancer cell proliferation, suggesting mechanisms of action that warrant further investigation .

The biological activities of this compound are attributed to its ability to inhibit enzymes and disrupt metabolic pathways critical for microbial survival and cancer cell growth. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, while the pyrazole moiety may contribute to anti-inflammatory effects by modulating cytokine production .

Case Studies

- Antimicrobial Study : A study involving the synthesis of various pyrazole derivatives showed that modifications to the hydrazine component significantly enhanced antibacterial activity against E. coli and S. aureus. The presence of the pyrimidine ring was crucial for maintaining activity .

- Anti-inflammatory Evaluation : In a controlled experiment assessing inflammatory responses in murine models, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to untreated controls .

- Cancer Research : A series of in vitro assays indicated that compounds similar to this one can induce apoptosis in cancer cells through mitochondrial pathways, highlighting potential therapeutic applications in oncology .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, the hydrazone derivatives related to this compound have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .

- A specific case study demonstrated that a closely related compound effectively inhibited the proliferation of breast cancer cells through the modulation of apoptosis-related proteins .

-

Antimicrobial Properties :

- The sulfonamide group is known for its antibacterial properties. Research has shown that compounds containing this group can inhibit bacterial dihydropteroate synthase, an essential enzyme for bacterial survival .

- A study reported that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

-

Anti-inflammatory Effects :

- Compounds similar to (Z)-N-(4,6-dimethylpyrimidin-2-yl)-4-(2-(3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide have been evaluated for their anti-inflammatory properties. In vitro assays demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Biochemical Studies

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of carbonic anhydrase, which is crucial in maintaining acid-base balance in tissues .

- Case studies have shown that similar compounds can effectively modulate enzyme activities, leading to potential therapeutic applications in metabolic disorders.

- Molecular Docking Studies :

Data Tables

Comparison with Similar Compounds

Research Findings and Limitations

- Antimicrobial Efficacy : The bipyrazole-pyrimidine hybrids in exhibit superior antifungal activity (MIC 25 μg/mL against C. albicans), likely due to their planar aromatic systems. The target compound’s sulfonamide group may enhance Gram-positive bacterial targeting but reduce antifungal potency .

- Structural Insights: Crystallographic data (using SHELX or WinGX ) would clarify the Z-configuration’s role in bioactivity.

- Toxicity : Sulfonamide derivatives often show nephrotoxicity, but the hydrazone moiety in the target compound may mitigate this via metabolic detoxification pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing (Z)-N-(4,6-dimethylpyrimidin-2-yl)-4-(2-(3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and sulfonamide precursors. A key intermediate, such as a pyrazolone or pyrimidine derivative, is typically formed under reflux conditions in ethanol or acetic acid. For example, hydrazine derivatives (e.g., 2-hydrazino-4,6-dimethylpyrimidine) can react with carbonyl-containing precursors (e.g., dehydroacetic acid) to form hydrazone intermediates, which undergo acid-catalyzed cyclization to yield the target structure . Optimization involves adjusting solvent systems (e.g., ethanol/AcOH mixtures), temperature, and catalyst concentrations. Yield improvements are achieved by monitoring reaction progress via TLC or HPLC and isolating intermediates through recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?

- Answer :

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, particularly the Z-configuration of the hydrazinyl group (δ ~11.6 ppm for NH protons in DMSO-d₆) . IR identifies functional groups (e.g., C=O at ~1717 cm⁻¹, SO₂ at ~1340 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL resolves stereochemistry and hydrogen-bonding networks. For example, intramolecular H-bonds between pyrazole NH and pyrimidine N atoms stabilize the Z-configuration . Data collection requires a Bruker D8 diffractometer with Mo-Kα radiation, and refinement uses SHELXL to achieve R-factors < 0.05 .

Q. How is the antibacterial/antifungal activity of this compound evaluated in academic research?

- Answer : Standard protocols involve agar dilution or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) are determined by serial dilution (e.g., 1–128 µg/mL) in Mueller-Hinton broth. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) ensure assay validity. Activity correlations are drawn with structural features, such as the sulfonamide moiety enhancing membrane permeability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as unexpected hydrogen-bonding patterns or non-covalent interactions?

- Answer : Discrepancies arise from disordered solvent molecules or dynamic H-bonding. Use SHELXL’s PART and DFIX commands to model disorder . For non-covalent interactions (e.g., π-π stacking), analyze Hirshfeld surfaces via CrystalExplorer. If refinement fails (R-factor > 0.1), re-examine data quality (e.g., twinning, absorption) using PLATON or check for missed symmetry elements with SHELXT . Advanced refinement may require constraints for flexible side chains .

Q. What experimental and computational strategies are employed to investigate structure-activity relationships (SAR) for antimicrobial efficacy?

- Answer :

- Experimental : Synthesize analogs with substituent variations (e.g., pyrimidine methyl groups, sulfonamide aryl rings) and compare MICs. For example, replacing 4,6-dimethylpyrimidine with pyridine reduces activity, indicating the pyrimidine’s role in target binding .

- Computational : Perform molecular docking (AutoDock Vina) against enzyme targets (e.g., dihydropteroate synthase for sulfonamides). Density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can synthetic routes be optimized to address low yields or byproduct formation during hydrazone cyclization?

- Answer :

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to remove water, preventing hydrolysis. Monitor pH (optimal range: 4–6) to avoid side reactions .

- Yield Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). Response surface methodology identifies ideal conditions (e.g., 80°C in ethanol/AcOH (3:1)) .

- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate the Z-isomer from E-isomer byproducts .

Q. What advanced techniques are used to validate the Z-configuration of the hydrazinyl group when crystallographic data is unavailable?

- Answer :

- NOESY NMR : Detect spatial proximity between pyrazole CH₃ and pyrimidine protons to confirm stereochemistry.

- Electronic Circular Dichroism (ECD) : Compare experimental spectra with DFT-simulated spectra of Z/E isomers.

- Dynamic NMR : Observe temperature-dependent chemical shifts for NH protons, as Z-isomers exhibit stronger intramolecular H-bonds, reducing exchange broadening .

Data Contradiction Analysis

Q. How should researchers interpret conflicting antimicrobial activity data across structurally similar analogs?

- Answer : Contradictions may stem from assay variability (e.g., inoculum size, growth media) or subtle structural differences. For example, electron-withdrawing substituents on the benzenesulfonamide ring enhance Gram-negative activity by improving membrane penetration, while bulky groups reduce it . Validate results via dose-response curves and statistical analysis (e.g., ANOVA). Cross-check with computational predictions to identify outliers .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.